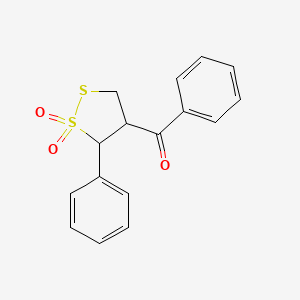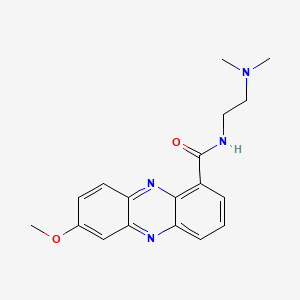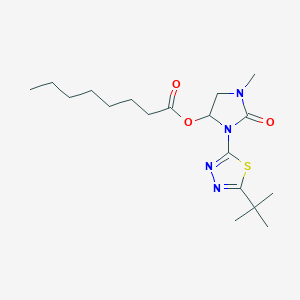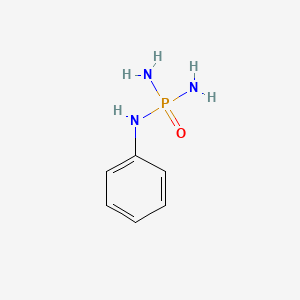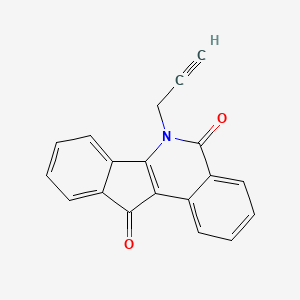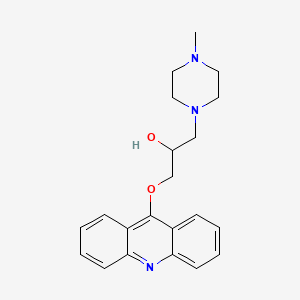
Lauric acid, 2-hydroxy-1-methylethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lauric acid, 2-hydroxy-1-methylethyl ester, also known as dodecanoic acid, 2-hydroxy-1-methylethyl ester, is a hydroxylated fatty acid ester. This compound is a derivative of lauric acid, a saturated medium-chain fatty acid commonly found in coconut oil and palm kernel oil. It is known for its various applications in the fields of chemistry, biology, medicine, and industry due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
Lauric acid, 2-hydroxy-1-methylethyl ester can be synthesized through the esterification of lauric acid with 2-hydroxy-1-methylethanol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound involves a continuous esterification process. Lauric acid is reacted with 2-hydroxy-1-methylethanol in the presence of a strong acid catalyst. The reaction mixture is heated to a specific temperature, and the ester is continuously removed from the reaction mixture to drive the reaction to completion. The final product is then purified through distillation to obtain a high-purity ester.
化学反応の分析
Types of Reactions
Lauric acid, 2-hydroxy-1-methylethyl ester undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of lauric acid, 2-oxo-1-methylethyl ester.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The hydroxyl group can undergo substitution reactions with various reagents to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to substitute the hydroxyl group with halogens.
Major Products Formed
Oxidation: Lauric acid, 2-oxo-1-methylethyl ester.
Reduction: Lauric acid, 2-hydroxy-1-methylethanol.
Substitution: Halogenated derivatives of this compound.
科学的研究の応用
Lauric acid, 2-hydroxy-1-methylethyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in esterification reactions.
Biology: It is studied for its antimicrobial properties and its role in lipid metabolism.
Medicine: Research is being conducted on its potential use as an antimicrobial agent and its effects on lipid metabolism and cholesterol levels.
Industry: It is used in the production of surfactants, emulsifiers, and other industrial chemicals.
作用機序
The mechanism of action of lauric acid, 2-hydroxy-1-methylethyl ester involves its interaction with cellular membranes and metabolic pathways. The hydroxyl group allows it to interact with lipid bilayers, disrupting the membrane structure and leading to antimicrobial effects. Additionally, it can be metabolized by enzymes in the liver to produce energy and other metabolites, influencing lipid metabolism and cholesterol levels.
類似化合物との比較
Lauric acid, 2-hydroxy-1-methylethyl ester can be compared with other similar compounds such as:
Lauric acid, methyl ester: This compound lacks the hydroxyl group, making it less reactive in certain chemical reactions.
Lauric acid, ethyl ester: Similar to the methyl ester but with a longer alkyl chain, affecting its solubility and reactivity.
Lauric acid, 2-hydroxyethyl ester: This compound has a similar structure but with a different hydroxyl group position, influencing its chemical properties and reactivity.
This compound is unique due to the presence of both the hydroxyl and ester functional groups, which provide it with distinct chemical reactivity and biological activity.
特性
CAS番号 |
107328-11-0 |
|---|---|
分子式 |
C15H30O3 |
分子量 |
258.40 g/mol |
IUPAC名 |
1-hydroxypropan-2-yl dodecanoate |
InChI |
InChI=1S/C15H30O3/c1-3-4-5-6-7-8-9-10-11-12-15(17)18-14(2)13-16/h14,16H,3-13H2,1-2H3 |
InChIキー |
SVWZGNLBKFWCMV-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCC(=O)OC(C)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



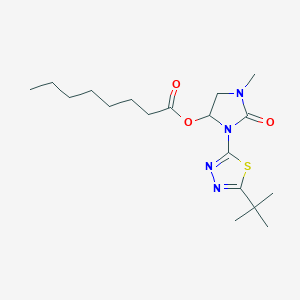
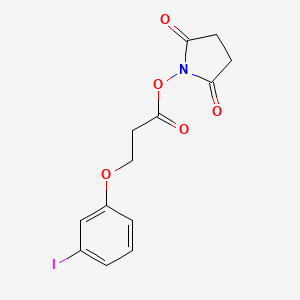
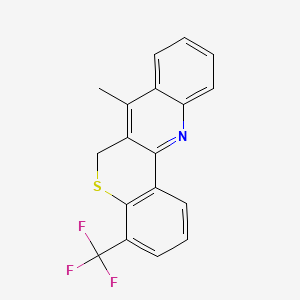
![5-[(2R)-2-Aminopropyl]-1-[3-(benzoyloxy)propyl]-2,3-dihydro-1H-indole-7-carbonitrile (2R,3R)-2,3-dihydroxybutanedioate](/img/structure/B12812129.png)
